

4-Bromo-2-thiophenecarboxaldehyde molecular weight and formula

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Compound of Interest

Compound Name:	4-Bromo-2-thiophenecarboxaldehyde
Cat. No.:	B041693

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An In-depth Technical Guide to **4-Bromo-2-thiophenecarboxaldehyde**

This guide provides comprehensive information on the chemical and physical properties of **4-Bromo-2-thiophenecarboxaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

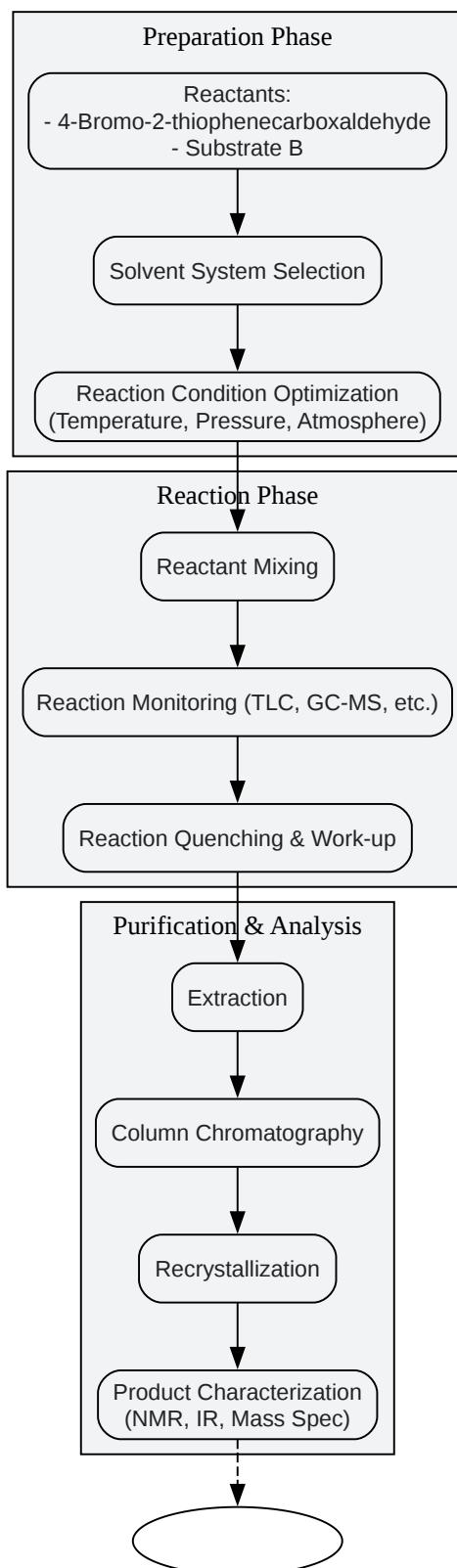
4-Bromo-2-thiophenecarboxaldehyde is a halogenated heterocyclic compound frequently utilized as a building block in organic synthesis. Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	C5H3BrOS	[1] [2] [3] [4]
Molecular Weight	191.05 g/mol	[1] [4]
Alternate Molecular Weight	191.04 g/mol	[2]
CAS Number	18791-75-8	[2] [4]
EC Number	242-577-3	[1]
Physical Form	Solid	[3]
Melting Point	44-46 °C	[3]
Boiling Point	114-115 °C at 11 mmHg	[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-Bromo-2-thiophenecarboxaldehyde** are not provided in the search results, its application as a reactant is documented. For instance, it has been used in the synthesis of tetrahydroisoquinolinones and 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole. A generalized workflow for its use in synthetic chemistry can be conceptualized.

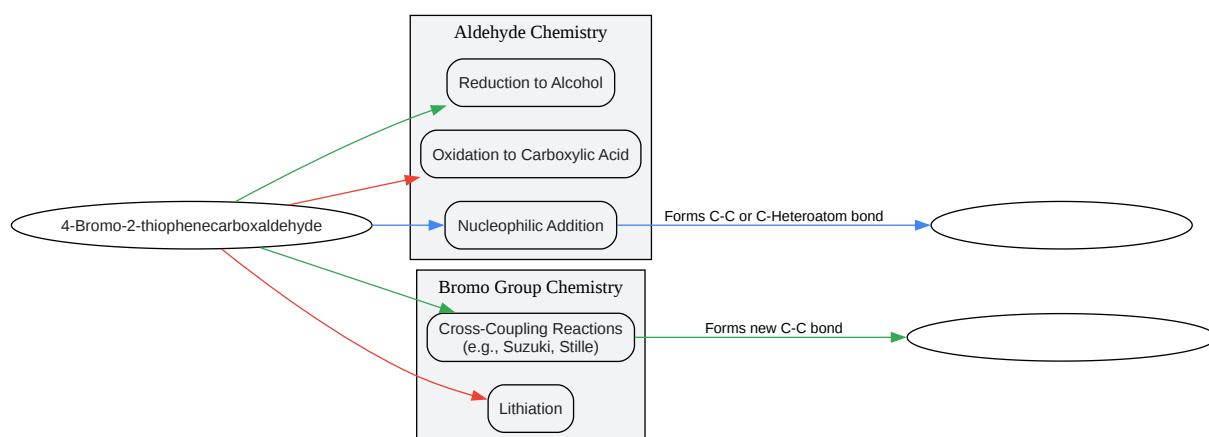
A logical workflow for the utilization of **4-Bromo-2-thiophenecarboxaldehyde** in a synthetic protocol would typically involve initial reaction with a nucleophile at the aldehyde functional group, or a cross-coupling reaction at the carbon-bromine bond.

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Caption: A generalized workflow for a synthetic protocol involving **4-Bromo-2-thiophenecarboxaldehyde**.

Logical Relationships in Synthesis

The reactivity of **4-Bromo-2-thiophenecarboxaldehyde** is dictated by its two primary functional groups: the aldehyde and the bromo group. This dual reactivity allows for a variety of synthetic transformations, which can be logically categorized.



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Caption: Reactivity pathways of **4-Bromo-2-thiophenecarboxaldehyde** based on its functional groups.

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References

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